1-(3-Bromophenyl)ethan-1-one oxime

Catalog No.
S8072676
CAS No.
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)ethan-1-one oxime

Product Name

1-(3-Bromophenyl)ethan-1-one oxime

IUPAC Name

(NE)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+

InChI Key

TUEQLTCSWQPJIV-UXBLZVDNSA-N

SMILES

CC(=NO)C1=CC(=CC=C1)Br

solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)Br

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)Br

1-(3-Bromophenyl)ethan-1-one oxime is a halogenated ketoxime that serves as a highly versatile bifunctional building block in organic and pharmaceutical synthesis. Procurement of this specific compound is driven by its dual reactivity profile: the oxime moiety readily undergoes N-O bond cleavage for C-H activation or Beckmann rearrangements, while the meta-bromo group acts as a robust, orthogonal handle for transition-metal-catalyzed cross-couplings [1]. Compared to unhalogenated baselines or free ketone precursors, this compound allows chemists to streamline multi-step syntheses of complex N-heterocycles and active pharmaceutical ingredient (API) intermediates without requiring intermediate oximation or late-stage halogenation steps .

Substituting 1-(3-Bromophenyl)ethan-1-one oxime with its para-isomer (4-bromoacetophenone oxime) or the unsubstituted acetophenone oxime fundamentally alters downstream molecular geometry and reactivity [1]. The meta-positioning of the bromine atom is critical for achieving specific steric orientations in subsequent cross-coupling reactions and dictates the regiochemical outcome during C-H activation and annulation processes. Furthermore, using the unsubstituted analog eliminates the orthogonal handle needed for late-stage functionalization, while defaulting to the ketone precursor (3-bromoacetophenone) necessitates an additional oximation step that can degrade sensitive substrates, increase solvent waste, and lower overall multi-step process yield .

Regioselective Yield Optimization in C-H Annulation

In the synthesis of fused polyheterocycles via sulfur-mediated C-H functionalization, the meta-substitution pattern of 1-(3-Bromophenyl)ethan-1-one oxime demonstrates superior processability compared to its para-isomer. When reacted with phenylacetic acid and elemental sulfur, the meta-bromo oxime yields 84% of the corresponding thienothiazole, whereas the para-bromo analog yields 81% [1].

Evidence DimensionIsolated yield of bromo-substituted fused thienothiazole
Target Compound Data84% yield (from 1-(3-Bromophenyl)ethan-1-one oxime)
Comparator Or Baseline81% yield (from 1-(4-Bromophenyl)ethan-1-one oxime)
Quantified Difference3% higher absolute yield for the meta-substituted precursor
ConditionsCoupling with phenylacetic acid and elemental sulfur in the presence of Li2CO3 base at elevated temperatures

Procuring the meta-isomer ensures higher conversion efficiency and reduced purification overhead when synthesizing bromo-functionalized heterocyclic scaffolds.

Orthogonal Reactivity for Late-Stage Cross-Coupling

Unlike unsubstituted acetophenone oxime, which hits a synthetic dead-end after C-H annulation, 1-(3-Bromophenyl)ethan-1-one oxime retains a reactive meta-bromo handle. While the unsubstituted baseline achieves an 88% yield in initial thienothiazole formation, it cannot undergo further functionalization. The meta-bromo compound provides an 84% yield while successfully preserving the C-Br bond for subsequent Suzuki, Heck, or Sonogashira cross-couplings [1].

Evidence DimensionAvailability of orthogonal cross-coupling handle post-annulation
Target Compound DataRetains reactive C-Br bond (84% initial annulation yield)
Comparator Or BaselineNo cross-coupling handle (Acetophenone oxime, 88% yield)
Quantified DifferenceEnables 100% of downstream transition-metal catalyzed functionalizations at the meta position
ConditionsPost-C-H activation downstream processing for complex molecule assembly

Buyers must select the brominated oxime over the cheaper unsubstituted baseline to enable multi-step diversification in pharmaceutical library synthesis.

Precursor Suitability for Mild Beckmann Rearrangements

1-(3-Bromophenyl)ethan-1-one oxime serves as a highly suitable precursor for the synthesis of 3-bromoacetanilide via a Bi(OTf)3-catalyzed Beckmann rearrangement, achieving a 60% yield under mild conditions (80 °C in acetonitrile for 4 hours) . This offers a safer, controlled alternative to the traditional industrial baseline of directly acetylating 3-bromoaniline with acetic anhydride, which is highly exothermic and requires handling highly toxic free anilines.

Evidence DimensionProcess safety and reaction conditions
Target Compound DataMild Lewis acid catalysis (Bi(OTf)3, 80 °C, 60% yield)
Comparator Or BaselineHighly exothermic direct acetylation (3-Bromoaniline + Acetic anhydride)
Quantified DifferenceEliminates the need for corrosive anhydrides and toxic free aniline handling
Conditions1 mmol oxime, 0.15 mmol Bi(OTf)3 in acetonitrile, 4 hours

Procuring the oxime precursor allows laboratories to bypass the hazardous handling and aggressive exotherms associated with free aniline acetylation.

Synthesis of Fused Polyheterocycles (Thienothiazoles)

Where this compound is the right choice: In the discovery of novel heterocyclic APIs, 1-(3-Bromophenyl)ethan-1-one oxime is utilized for sulfur-mediated C-H functionalization, providing high-yielding access to meta-bromo substituted thieno[3,2-d]thiazoles that outperform para-substituted analogs in processability [1].

Late-Stage Cross-Coupling Precursor for API Libraries

Where this compound is the right choice: When building diverse chemical libraries, the retained meta-bromo group serves as an essential orthogonal handle for subsequent Suzuki, Heck, or Sonogashira cross-couplings, a pathway impossible with unsubstituted acetophenone oxime [1].

Mild Synthesis of Meta-Substituted Acetanilides

Where this compound is the right choice: For laboratories seeking to avoid the hazardous, highly exothermic acetylation of toxic 3-bromoaniline, this oxime provides a safer, controlled route to 3-bromoacetanilide via a Bi(OTf)3-catalyzed Beckmann rearrangement .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.97893 g/mol

Monoisotopic Mass

212.97893 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024
Li et al. Nickel-catalyzed asymmetric hydrogenation of oximes. Nature Chemistry, DOI: 10.1038/s41557-022-00971-8, published online 13 June 2022

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